molecular formula C5H10ClO2P B1583792 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane CAS No. 2428-06-0

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Cat. No. B1583792
CAS RN: 2428-06-0
M. Wt: 168.56 g/mol
InChI Key: RAOZVFGTRXLBTA-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane, also referred to as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP), is a compound that plays a vital role in forming covalent bonds between substrates .


Synthesis Analysis

DMOCP can be prepared by reacting phosphorous oxychloride (in dry toluene) with 2,2-dimethyl-1,3-propane diol and triethyl amine . It has been employed as a catalyst in the synthesis of numerous organic compounds, including 1,2-dihydro-2-oxo-1H-benzimidazole and 2-amino-4-methyl-4H-chromene .


Molecular Structure Analysis

The molecular formula of DMOCP is C5H10ClO3P . It has a molecular weight of 184.56 .


Chemical Reactions Analysis

DMOCP acts as a Lewis acid catalyst. By acting as a proton acceptor, it enables the creation of a covalent bond between two molecules by accepting a proton from one molecule and donating it to another .


Physical And Chemical Properties Analysis

DMOCP has a melting point of 97-102 °C . Its refractive index is 1.476 , and it has a density of 1.215 g/mL at 25 °C .

Scientific Research Applications

Molecular Dynamics and Spectroscopy Studies

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane has been extensively studied using molecular dynamics methods and spectroscopy techniques. Reimschüssel, Abramczyk, and Michalak (1988) explored this compound in various solutions, focusing on its dimerization and ring conversion processes. Their work highlighted the significance of absorption mechanisms in relaxation and the negligible impact of interaction-induced light scattering in this context (Reimschüssel et al., 1988).

Conformational and Structural Insights

Research on the structural and conformational aspects of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane and its derivatives has been carried out. Studies by Milbrath, Springer, Clardy, and Verkade (1981) provided insights into the conformational properties of these compounds, particularly in terms of the orientation of bonds and isomeric structures (Milbrath et al., 1981).

Synthesis and Antimicrobial Activity

Babu, Prasad, Reddy, and Raju (2008) investigated the synthesis of certain carboxylates derived from 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane. Their research not only detailed the synthesis process but also evaluated the antimicrobial properties of these compounds, highlighting their moderate activity in this regard (Babu et al., 2008).

New Synthetic Routes and Characterization

Matos, de Lima, de Souza, and colleagues (2002) reported new synthetic routes for creating various heterocyclic compounds, including derivatives of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane. Their research emphasized the efficiency and yield of these methods, contributing significantly to the understanding and development of synthetic processes in this field (Matos et al., 2002).

Tris-phosphorylated Esters Synthesis

Pugashova, Koroteev, Bushmarinov, Lysenko, Andriutse, Koroteev, and Nifant’ev (2008) conducted research on synthesizing tris-phosphorylated esters using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane. Their work provided valuable information on the chemical transformations and structural characterization of these phosphorus-containing compounds (Pugashova et al., 2008).

Safety And Hazards

DMOCP is classified as a skin corrosive substance (Category 1B) according to the 2012 OSHA Hazard Communication Standard . It is combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane
Source PubChem
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InChI

InChI=1S/C5H10ClO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOZVFGTRXLBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(OC1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1062411
Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Molecular Weight

168.56 g/mol
Source PubChem
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Product Name

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

CAS RN

2428-06-0
Record name 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-
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Record name 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
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Record name 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
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Synthesis routes and methods I

Procedure details

To phosphorus trichloride (775.4 g, 5.5 M, 10% molar excess) was added dropwise with stirring over two hours a solution of neopentylene glycol (520.8 g, 5.0 M) in chloroform (1200 ml). After the slight endotherm and evolution of HCl had subsided, the clear colorless solution was freed of most of the chloroform and excess PCl3 by distillation at atmospheric pressure to a pot temperature of 100° C. Distillation of the residue through a short vacuum-jacketed Vigreaux column yielded 803.6 g (95.3% yield) of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (III), bp 65° C./10 mm nD25 1.4738, % Cl found 20.71 (21.03 calculated).
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Synthesis routes and methods II

Procedure details

For example, Japanese Unexamined Patent Publication No. HEI 2(1990)-273688 (Patent Document 3) discloses that phosphorus trichloride is added to and reacted with neopentyl glycol under ice cooling to obtain 5,5-dimethyl-2-chloro-1,3,2-dioxaphosphorinane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
Reactant of Route 2
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Citations

For This Compound
86
Citations
TJ Bartczak, W Wolf - Acta Crystallographica Section C: Crystal …, 1983 - scripts.iucr.org
Mr--373.1, monoclinic, P21/c, a= 9.958 (5), b= 7.026 (3), c= 21.896 (4) A, t= 103.97 (3), Z---4, V= 1487 (1) A3, On= 1.64 (by flotation in KI aqueous solution), D~= 1.67 g cm-3, Mo Ka …
Number of citations: 6 scripts.iucr.org
CM Bartish, CS Kraihanzel - Inorganic Chemistry, 1973 - ACS Publications
The following new metal complexes have been synthesized: 2-Mo (CO) s-2-X-DMP (DMP= 5, 5-dimethyl-l, 3, 2-dioxaphos-phorinane) in which X= Cl, OCH3, OC, Hs, SC6H5, C6HS, …
Number of citations: 20 pubs.acs.org
Y Huang, WG Bentrude - Journal of the American Chemical …, 1995 - ACS Publications
The conformationalequilibria of 1, 3, 2-dioxaphosphorinanes 4-8, featuring diequatorial attachment of the ring to five-coordinate phosphorus, were perturbed by a series of substituents …
Number of citations: 10 pubs.acs.org
A Skowrońska, J Kowara, R Kamiński… - The Journal of …, 2000 - ACS Publications
A series of new unstable tris(bidentate) hexacoordinated phosphorus compounds 1 with 1,3,2-dioxaphosphorinane rings was prepared and studied by NMR and X-ray crystallography. …
Number of citations: 10 pubs.acs.org
BH Babu, GS Prasad, CS Reddy… - … An International Journal …, 2008 - Wiley Online Library
Synthesis of several 5,5‐dimethyl‐2‐oxido‐[1,3,2]‐dioxaphosphorinane‐2‐yl‐amino carboxylates (4a–j) was accomplished through a two‐step process. This involves prior preparation …
Number of citations: 12 onlinelibrary.wiley.com
CM Bartish, CS Kraihanzel - Inorganic Chemistry, 1978 - ACS Publications
Introduction Interest in the stereochemistry of phosphorus heterocycles, especially of 1, 3, 2-dioxaphosphorinanes, increased at a rapid pace in the 1960s. 1 Although the preferred …
Number of citations: 10 pubs.acs.org
HJ Koh, SJ Kang, DN Kevill - … , Sulfur, and Silicon and the Related …, 2010 - Taylor & Francis
Kinetic and product studies of the solvolyses of acyclic phosphorochloridates are extended to two cyclic diesters, 2-chloro-1,3,2-dioxaphospholane-2-oxide (1) and 2-chloro-5,5-dimethyl…
Number of citations: 5 www.tandfonline.com
B Roembke, J Zhou, Y Zheng, D Sayre, A Lizardo… - pdfs.semanticscholar.org
Supporting Information: Page 1 Supporting Information: A cyclic dinucleotide containing 2-aminopurine is a general fluorescent sensor for c-diGMP and 3’3’-cGAMP Benjamin Roembke…
Number of citations: 2 pdfs.semanticscholar.org
GM Gray, JE Whitten, JW Box - Inorganica chimica acta, 1986 - Elsevier
A study of the reactions of Mo(CO) 5 (P(OCH 2 - CMe 2 CH 2 0)X) (X = C1, Br) with a variety of nucleophiles of the type HER (E = NH, O, S; R = H, alkyl, aryl) is reported. The mechanism …
Number of citations: 11 www.sciencedirect.com
J Barluenga, GA Revelli, FJ Fañanás, B Sanni… - …, 1997 - ACS Publications
Pentacarbonyl acyl tungstates 1 react with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane to give phosphite Fischer carbene complexes 2, which in very mild conditions readily lead to …
Number of citations: 6 pubs.acs.org

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